Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, also known as EMBC, is an important organic compound used in a variety of scientific applications. It is a member of a family of compounds known as benzofuran-2-carboxylates, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. EMBC is a colorless, crystalline solid with a molecular weight of 206.3 g/mol and a melting point of 78-80°C. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in medicinal chemistry to synthesize compounds with potential therapeutic applications. In biochemistry, this compound is used to study the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is not well understood. However, it is believed that the compound interacts with proteins and other biological molecules in a manner similar to other benzofuran-2-carboxylates. It is believed to bind to proteins and other molecules and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has a wide range of effects on proteins and other molecules. It is believed to be involved in the regulation of various cellular processes and may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The use of Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded. However, this compound is not soluble in water, which can limit its use in some experiments.
Future Directions
There are a variety of potential future directions for the use of Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate. These include further research into its mechanism of action, potential therapeutic applications, and its use in the synthesis of other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of cellular processes. Other potential research directions include the development of improved synthesis methods and the exploration of new applications for this compound.
Synthesis Methods
Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate can be synthesized through the use of a variety of methods. The most common method is a two-step process consisting of a Wittig reaction followed by a Grignard reaction. This method is used to synthesize a variety of substituted benzofuran-2-carboxylates, including this compound.
In the first step of the Wittig reaction, an aldehyde or ketone is reacted with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction produces a substituted alkene. In the second step of the Grignard reaction, the alkene is reacted with an alkyl magnesium halide to produce the desired this compound.
properties
IUPAC Name |
ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)9(3)13(18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAUKXREEYHCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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